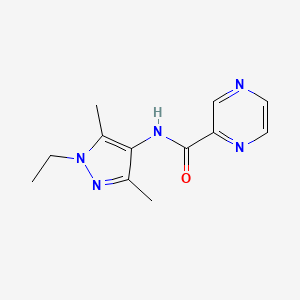
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a heterocyclic compound that features both pyrazole and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with pyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyridine-2-carboxamide
Uniqueness
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide is unique due to its specific substitution pattern and the combination of pyrazole and pyrazine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15N5O |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H15N5O/c1-4-17-9(3)11(8(2)16-17)15-12(18)10-7-13-5-6-14-10/h5-7H,4H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
ZSAYJPIWWZJLFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=NC=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,5]Thiadiazolo[3,4-d]pyrimidine](/img/structure/B13114353.png)

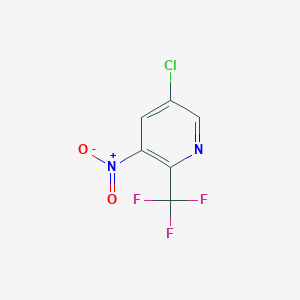
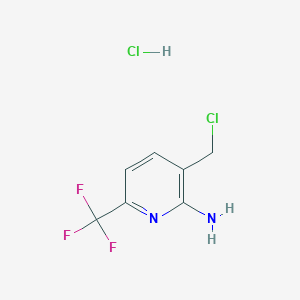
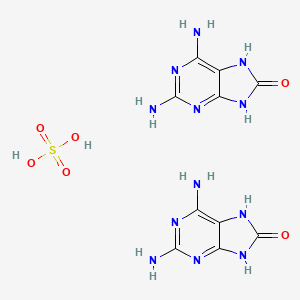
![5-Methoxy-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B13114374.png)


![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-thiol](/img/structure/B13114388.png)
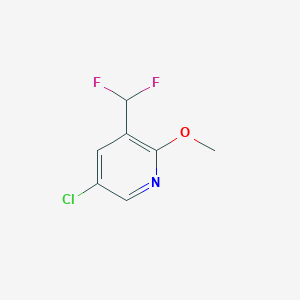
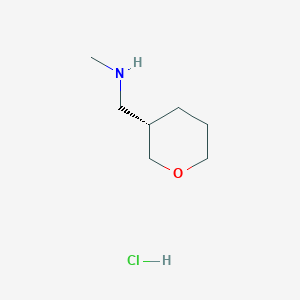
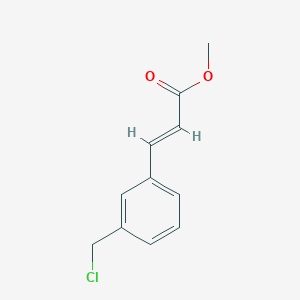

![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanol](/img/structure/B13114416.png)
